molecular formula C4H7NOS B13955467 3-Oxobutanethioamide CAS No. 341007-59-8

3-Oxobutanethioamide

Cat. No.: B13955467
CAS No.: 341007-59-8
M. Wt: 117.17 g/mol
InChI Key: NYFXWPJMCHFCNX-UHFFFAOYSA-N
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Description

3-Oxobutanethioamide is an organic compound with the molecular formula C4H7NOS. It is characterized by the presence of a thioamide group (-CSNH2) attached to a 3-oxobutanoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxobutanethioamide can be synthesized through several methods. One common approach involves the reaction of 3-oxobutanoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonia or an amine to yield the thioamide . Another method involves the direct reaction of 3-oxobutanoic acid with ammonium thiocyanate in the presence of a dehydrating agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Oxobutanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-oxobutanethioamide involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The thioamide group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .

Comparison with Similar Compounds

Properties

CAS No.

341007-59-8

Molecular Formula

C4H7NOS

Molecular Weight

117.17 g/mol

IUPAC Name

3-oxobutanethioamide

InChI

InChI=1S/C4H7NOS/c1-3(6)2-4(5)7/h2H2,1H3,(H2,5,7)

InChI Key

NYFXWPJMCHFCNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=S)N

Origin of Product

United States

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